

Comparing the reactivity of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde with other benzaldehydes

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Compound of Interest

Compound Name:	3-Bromo-4-ethoxy-5-methoxybenzaldehyde
Cat. No.:	B1331309

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A Comparative Guide to the Reactivity of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of **3-Bromo-4-ethoxy-5-methoxybenzaldehyde** with other substituted benzaldehydes across several key classes of chemical reactions. Understanding the nuanced reactivity imparted by the unique substitution pattern of this compound is critical for its effective utilization in organic synthesis and drug discovery. The analysis is supported by established principles of physical organic chemistry and comparative experimental data from relevant literature.

The Foundation of Reactivity: Electronic Effects of Substituents

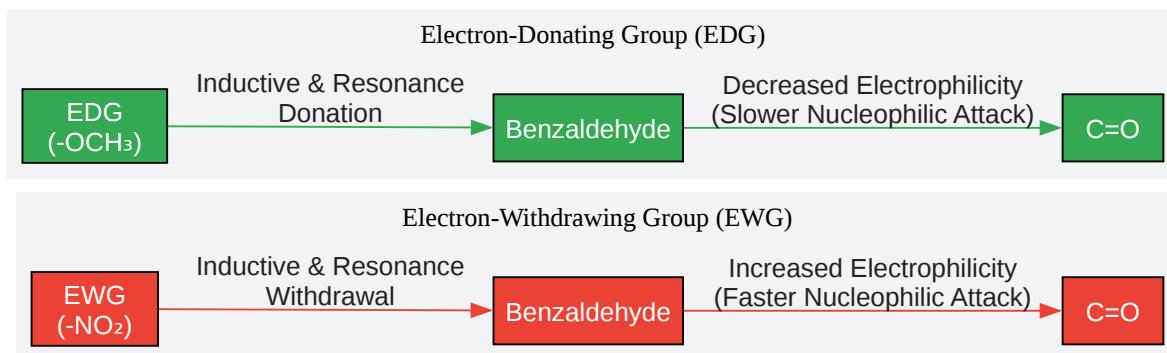
The reactivity of the aldehyde functional group in benzaldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring modulate this electrophilicity through a combination of inductive and resonance effects.

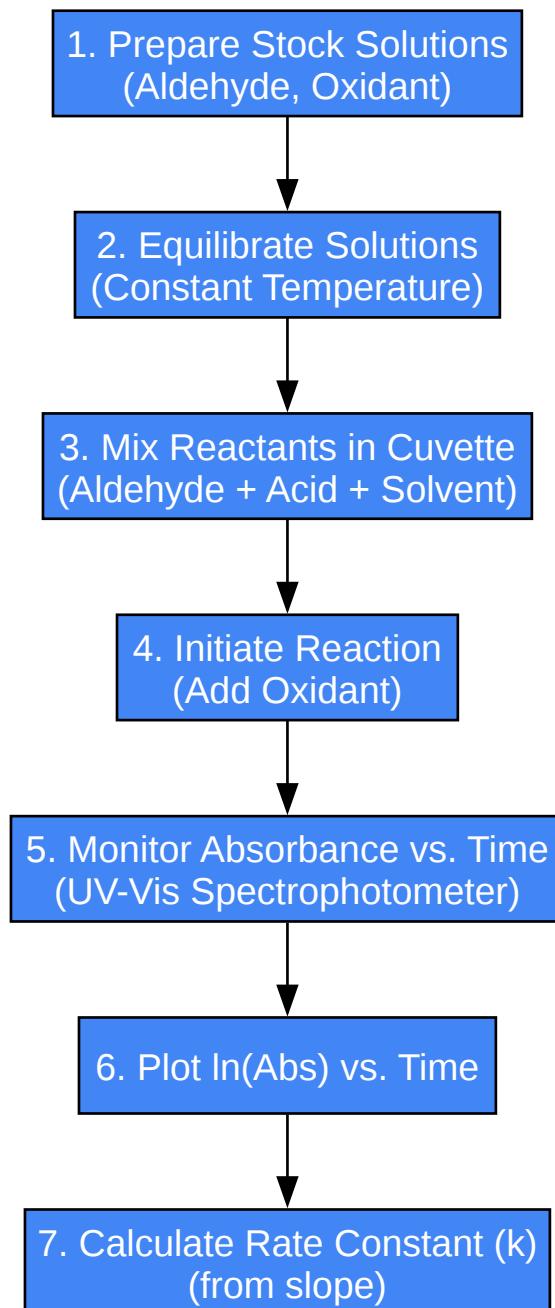
- Electron-Withdrawing Groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the carbonyl carbon. This increases its partial positive charge,

making the aldehyde more susceptible to nucleophilic attack and generally increasing its reactivity in addition and reduction reactions.

- Electron-Donating Groups (EDGs), such as methoxy (-OCH₃) or amino (-NH₂) groups, push electron density into the aromatic ring. This reduces the electrophilicity of the carbonyl carbon, typically slowing down reactions involving nucleophilic attack.[\[1\]](#)

The Hammett equation offers a quantitative measure of these electronic effects through substituent constants (σ), which can be used to predict reaction rates. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating nature.[\[2\]](#)[\[3\]](#)





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